1-(Benzenesulfonyl)bicyclo[1.1.0]butane
Overview
Description
1-(Benzenesulfonyl)bicyclo[1.1.0]butane is a useful research compound. Its molecular formula is C10H10O2S and its molecular weight is 194.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Ring-Strain and Heterocycle Formation
1-(Benzenesulfonyl)bicyclo[1.1.0]butane, as a part of the bicyclo[1.1.0]butane class, exhibits high reactivity due to its ring strain and compact structure. This strain is utilized in synthesizing complex scaffolds, engaging in diverse mechanistic pathways. One significant application is in metal-mediated processes for generating heterocycles like pyrrolidine and azepine, leveraging the peculiar bond features of bicyclo[1.1.0]butanes for efficient syntheses (Walczak, Krainz, & Wipf, 2015).
Chemistry and Synthesis of Bicyclo Compounds
Bicyclo[1.1.0]butanes demonstrate a versatile chemistry, making them valuable in synthesizing cyclobutanes and azetidines. Their strained nature enables participation in strain-releasing reactions, essential for pharmaceutical industries seeking new methods to access these structures. Recent advancements have expanded the chemical diversity and synthetic applications of these compounds, showing their potential in generating novel cyclical frameworks (Fawcett, 2019).
Nickel(0) Catalysis
Nickel(0) catalysis is employed in reactions involving bicyclo[1.1.0]butanes with electron-deficient olefins. This approach showcases the ability of transition metal ions and complexes to effect isomerizations and other reactions, expanding the synthetic applications of bicyclo[1.1.0]butanes (Takaya, Yamakawa, & Noyori, 1978).
Synthesis of Polysubstituted Bicyclo[1.1.0]butanes
Developments in the synthesis of polysubstituted bicyclo[1.1.0]butanes (BCBs) include the generation of tri- and tetrasubstituted BCBs. These advancements provide a wider variety of bridge-substituted BCBs that can be converted into other valuable small ring building blocks, demonstrating the flexibility and utility of BCBs in organic synthesis (McNamee, Thompson, & Anderson, 2021).
Thermal Rearrangement and Structural Studies
The thermal rearrangement of bicyclo[1.1.0]butane systems has been a subject of study, revealing insights into their transformation and structure. These investigations contribute to a deeper understanding of their stability and reactivity under thermal conditions (Christl, Stangl, & Jelinek‐Fink, 1992).
Mechanism of Action
Target of Action
1-(Benzenesulfonyl)bicyclo[1.1.0]butane, also known as 1-(phenylsulfonyl)bicyclo[1.1.0]butane, is a type of bicyclo[1.1.0]butane (BCB) compound . BCBs are increasingly valued as intermediates in ‘strain release’ chemistry for the synthesis of substituted four-membered rings and bicyclo[1.1.1]pentanes
Mode of Action
The mode of action of this compound involves its unique chemical properties. The compound is highly strained, which allows it to participate in a range of strain-releasing reactions . These reactions typically involve the cleavage of the central, strained bond to deliver cyclobutanes or azetidines .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to its role as an intermediate in the synthesis of other compounds. It is used in ‘strain release’ chemistry to produce substituted four-membered rings and bicyclo[1.1.1]pentanes . These products can then participate in various biochemical reactions, depending on their specific structures and properties.
Pharmacokinetics
The pharmacokinetics of 1-(Benzenesulfonyl)bicyclo[11It is known that the three-dimensionality and saturation level of drug-like compounds can enhance their potency, selectivity, and pharmacokinetic profile .
Result of Action
The result of the action of this compound is the production of other chemically interesting compounds through strain-release reactions . These compounds can then be used in various applications, including bioconjugation processes .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the strain energy of the compound, which is a key factor in its reactivity, can be affected by temperature and pressure . .
Future Directions
The chemistry surrounding the field of strained hydrocarbons, such as “1-(Benzenesulfonyl)bicyclo[1.1.0]butane”, continues to expand . There is a growing interest in developing alternative reactivity modes that harness their unique properties to access new regions of chemical space . Future research will likely focus on further understanding the physical nature of these compounds and exploring their synthetic applications .
Properties
IUPAC Name |
1-(benzenesulfonyl)bicyclo[1.1.0]butane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2S/c11-13(12,10-6-8(10)7-10)9-4-2-1-3-5-9/h1-5,8H,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJORDRKZOZLVKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(C2)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30508706 | |
Record name | 1-(Benzenesulfonyl)bicyclo[1.1.0]butane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30508706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80989-84-0 | |
Record name | 1-(Benzenesulfonyl)bicyclo[1.1.0]butane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30508706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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